N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 g/mol This compound features a dibenzofuran moiety linked to a sulfonamide group, which is further connected to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide typically involves the following steps:
Formation of Dibenzofuran-3-ylsulfonyl Chloride: Dibenzofuran is reacted with chlorosulfonic acid to form dibenzofuran-3-ylsulfonyl chloride.
Coupling Reaction: The dibenzofuran-3-ylsulfonyl chloride is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group suggests potential antibacterial and antifungal properties.
Materials Science: The dibenzofuran moiety can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study sulfonamide interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(thiomorpholin-4-ylsulfamoyl)phenyl]acetamide: This compound features a thiomorpholine ring instead of a dibenzofuran moiety.
2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide: This compound contains a thiazole ring and a chloro substituent.
Uniqueness
Additionally, the combination of sulfonamide and dibenzofuran groups may provide a broader spectrum of biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-13(23)21-14-6-9-16(10-7-14)27(24,25)22-15-8-11-18-17-4-2-3-5-19(17)26-20(18)12-15/h2-12,22H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMUSCKIENVANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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